
(1S)-2,2-difluorocyclopropane-1-carboxylic acid
Overview
Description
(1S)-2,2-difluorocyclopropane-1-carboxylic acid: is a fluorinated cyclopropane derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclopropane ring significantly alters its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. The stereochemistry of the product is crucial, and specific catalysts or chiral auxiliaries are often employed to ensure the desired (1S) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective fluorination. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The fluorine atoms in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for producing (1S)-2,2-difluorocyclopropane-1-carboxylic acid:
- Alkylation of Glycine Equivalents : This method involves using 1,2-electrophiles to introduce the difluorocyclopropane structure.
- Intramolecular Cyclization : γ-substituted amino acid derivatives can undergo cyclization to form the desired compound.
- Cyclopropanation : Utilizing diazo compounds and carbene intermediates allows for the formation of cyclopropanes with high specificity.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its structural features facilitate studies into reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound's biological applications are significant:
- Enzyme Modulation : It acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase (ACC deaminase), which is crucial in regulating ethylene biosynthesis in plants. This inhibition can influence various physiological processes such as fruit ripening and plant growth .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing drugs aimed at enzyme inhibition and receptor modulation. For instance, research suggests that it may serve as a template for new protease inhibitors targeting viruses like hepatitis C .
Industrial Applications
The compound's unique properties also find applications in industrial settings:
- Material Science : this compound can enhance the performance of polymers and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1S)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of a substrate.
Comparison with Similar Compounds
2,2-difluorocyclopropane-1-carboxylic acid: Lacks the stereospecific (1S) configuration.
2-fluorocyclopropane-1-carboxylic acid: Contains only one fluorine atom.
Cyclopropane-1-carboxylic acid: Does not contain any fluorine atoms.
Uniqueness: The uniqueness of (1S)-2,2-difluorocyclopropane-1-carboxylic acid lies in its stereospecific configuration and the presence of two fluorine atoms. These features impart distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
(1S)-2,2-Difluorocyclopropane-1-carboxylic acid (DFACC) is a compound of significant interest due to its unique structural characteristics and biological activity, particularly as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This article reviews the biological activity of DFACC, focusing on its mechanism of action, stability, and potential applications in biochemical research.
The structural formula of DFACC is characterized by a cyclopropane ring with two fluorine atoms and a carboxylic acid functional group. Its unique gem-difluorocyclopropane moiety enhances its reactivity, making it a valuable tool in studying enzyme mechanisms.
DFACC acts primarily as a slow-dissociating inhibitor of ACC deaminase, exhibiting submicromolar affinity. The mechanism involves the following key points:
- Decomposition : DFACC is unstable under physiological conditions, decomposing into 3-fluoro-2-oxobut-3-enoic acid with a rate constant of .
- Inhibition : The compound binds to ACC deaminase, inhibiting its activity through a reversible mechanism. This was demonstrated in experiments where fresh ACC was added after initial reactions, showing that DFACC did not permanently inhibit the enzyme .
Biological Activity and Applications
The biological implications of DFACC are significant, particularly in plant physiology and biochemistry:
- Inhibition of Ethylene Biosynthesis : By inhibiting ACC deaminase, DFACC can affect ethylene production in plants, which is crucial for various growth processes and responses to stress .
- Research Tool : Due to its ability to selectively inhibit ACC deaminase, DFACC serves as an important research tool for studying the role of ethylene in plant development and responses to environmental stimuli .
Stability and Decomposition Studies
Research indicates that DFACC's stability varies with concentration and environmental conditions:
Concentration (μM) | Time until significant decomposition (h) |
---|---|
5 | 2 |
50 | 3 |
This table highlights how increased concentrations can prolong the stability of DFACC before decomposition occurs .
Case Studies
Several studies have explored the implications of DFACC's biological activity:
- Study on ACC Deaminase Inhibition :
- Impact on Plant Growth :
Properties
IUPAC Name |
(1S)-2,2-difluorocyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMOVWSQPHQME-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883301-82-3 | |
Record name | (1S)-2,2-difluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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